O-ホスホ-D-セリン

概要

説明

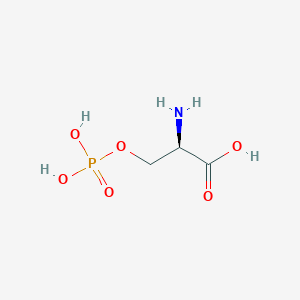

O-phospho-D-serine is a phosphorylated derivative of the amino acid serine. It is an important compound in biochemistry and molecular biology due to its role in various biological processes. The compound is characterized by the presence of a phosphate group attached to the hydroxyl group of the serine molecule. This modification significantly alters the chemical properties and biological functions of serine.

科学的研究の応用

作用機序

Target of Action

O-Phospho-D-Serine is a weak agonist of the metabotropic glutamate receptor mGluR4 . mGluR4 receptors, a member of the G protein-linked family of receptors for glutamate, are negatively coupled to cAMP . Its expression is highest in granule cells of the cerebellum that send parallel fibers that synapse with Purkinje cell dendrites .

Mode of Action

The affinity of L-serine-O-phosphate was examined in a baby hamster kidney cells expressing subtype mGluR1 or mGluR4 of the mGluR family. L-serine-o-phosphate was a potent agonist at the mglur4 subtype, which was negatively coupled to adenylate cyclase, while o-phospho-d-serine was found to be weakly active .

Biochemical Pathways

The human phosphorylated pathway, a linear, three-step pathway, is involved in the biosynthesis of L-serine . The first reaction, catalysed by 3-phosphoglycerate dehydrogenase (PHGDH) and using the glycolytic intermediate 3-phosphoglycerate, is strongly shifted towards the reagents . The last step, catalysed by phosphoserine phosphatase (PSP), is virtually irreversible and inhibited by the final product L-serine .

Pharmacokinetics

It is known that o-phospho-d-serine is used in alternative pathways for biosynthesis of cysteine and of selenocysteine (sec) by trna-dependent conversion of o-phosphoserine (sep) by o-phosphoseryl-trna:selenocysteinyl-trna synthase (sepsecs) .

Result of Action

The result of O-Phospho-D-Serine’s action is the activation and desensitization of neuronal nicotinic acetylcholine receptors . This can have significant effects on neuronal signaling and function.

Action Environment

The action of O-Phospho-D-Serine can be influenced by various environmental factors. For instance, in the context of bone adhesives, adhesive strengths of up to 2.5–4 MPa were recorded for a combination of phosphoserine and α-TCP when cured in an aqueous environment . .

生化学分析

Biochemical Properties

O-phospho-D-serine is involved in several biochemical reactions. It is a product of the enzyme serine racemase, which catalyzes the conversion of L-serine to D-serine . It also acts as a substrate for the enzyme phosphoserine phosphatase, which catalyzes the conversion of O-phospho-D-serine to D-serine . These interactions highlight the critical role of O-phospho-D-serine in the metabolism of serine, an essential amino acid for protein synthesis .

Cellular Effects

O-phospho-D-serine influences various cellular processes. It has been implicated in the regulation of N-methyl-D-aspartate receptors (NMDARs), which play vital roles in brain physiology and neuropsychiatric disorders . In the inner retina, O-phospho-D-serine inhibits non-NMDA glutamate receptors and recruits NMDAR, thus potentiating the NMDAR-dependent current in retinal ganglion cells .

Molecular Mechanism

The molecular mechanism of O-phospho-D-serine involves its interactions with various biomolecules. It binds to the GluN1 subunit of NMDARs, in concert with GluN2-bound glutamate, opening the receptor and allowing the influx of sodium or calcium . This mechanism underscores the role of O-phospho-D-serine in modulating neurotransmission and synaptic plasticity.

Temporal Effects in Laboratory Settings

The effects of O-phospho-D-serine can change over time in laboratory settings. For instance, bone cements modified with O-phospho-D-serine showed increased stability under load . This suggests that O-phospho-D-serine could have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of O-phospho-D-serine can vary with different dosages in animal models. Chronic dietary D-serine supplement, which increases the levels of D-serine (a product of O-phospho-D-serine), was found to reduce proneness towards depression-related behavior in mice . This indicates that the dosage of O-phospho-D-serine could influence its effects in animal models.

Metabolic Pathways

O-phospho-D-serine is involved in the metabolic pathway of serine biosynthesis. It is produced from 3-phosphoglycerate, a glycolytic intermediate, through the action of 3-phosphoglycerate dehydrogenase and phosphoserine aminotransferase, and is then converted to serine by phosphoserine phosphatase . This pathway highlights the role of O-phospho-D-serine in amino acid metabolism.

準備方法

Synthetic Routes and Reaction Conditions

O-phospho-D-serine can be synthesized through several methods. One common approach involves the phosphorylation of D-serine using phosphorylating agents such as phosphorus oxychloride or phosphoric acid. The reaction typically occurs under controlled conditions to ensure the selective phosphorylation of the hydroxyl group on the serine molecule .

Industrial Production Methods

In industrial settings, the production of O-phospho-D-serine often involves enzymatic methods. Enzymes such as kinases can catalyze the transfer of a phosphate group from adenosine triphosphate (ATP) to D-serine, resulting in the formation of O-phospho-D-serine. This method is advantageous due to its specificity and efficiency .

化学反応の分析

Types of Reactions

O-phospho-D-serine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert O-phospho-D-serine into other derivatives with altered chemical properties.

Substitution: The phosphate group in O-phospho-D-serine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of O-phospho-D-serine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from the reactions of O-phospho-D-serine depend on the type of reaction. For example, oxidation reactions may produce phosphoserine derivatives with additional oxygen atoms, while substitution reactions can yield compounds with different functional groups replacing the phosphate group .

類似化合物との比較

Similar Compounds

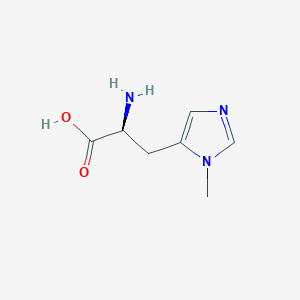

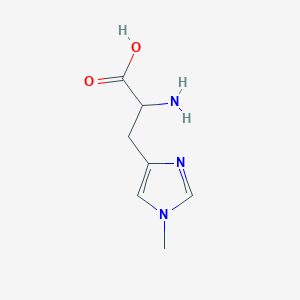

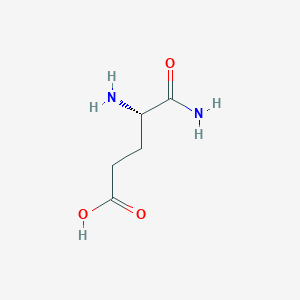

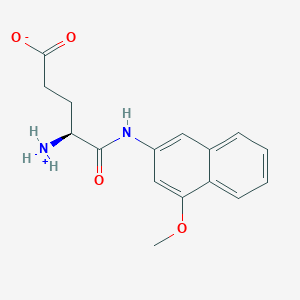

O-phospho-L-serine: A similar compound with the L-enantiomer of serine.

Phosphoserine: A general term for phosphorylated serine, which includes both D- and L-enantiomers.

Uniqueness

O-phospho-D-serine is unique due to its specific interaction with the mGluR4 receptor and its distinct role in certain metabolic pathways. Its D-enantiomer configuration also sets it apart from other phosphorylated serine compounds, leading to different biological effects and applications .

特性

IUPAC Name |

(2R)-2-amino-3-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQFBWGGLXLEPQ-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331436 | |

| Record name | O-phospho-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73913-63-0 | |

| Record name | Phosphoserine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073913630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-phospho-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHOSERINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/415ENH7NZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

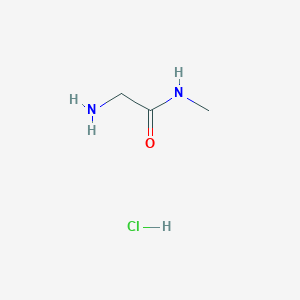

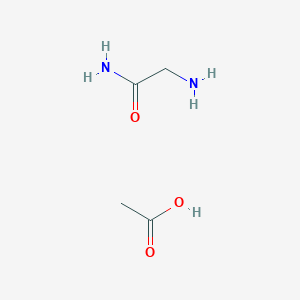

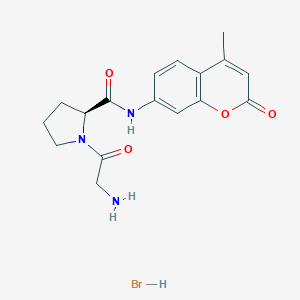

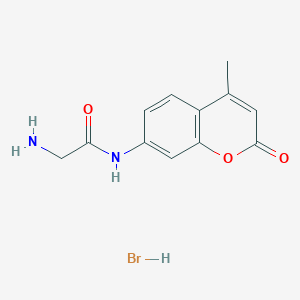

Feasible Synthetic Routes

Q1: How does O-phospho-D-serine interact with retinal neurons, and what are the downstream effects?

A1: O-phospho-D-serine (DOP) acts as an antagonist of the photoreceptor neurotransmitter in the retina, specifically targeting horizontal cells []. By blocking the action of the neurotransmitter, likely glutamate, DOP disrupts the normal communication between photoreceptors and horizontal cells. This disruption leads to several downstream effects, including:

- Enhancement of flicker responsiveness in bipolar cells: By reducing horizontal cell feedback onto cones, DOP removes a tonic inhibitory influence on cone pathways, resulting in increased sensitivity to flickering light stimuli [].

- Blockade of the cone receptive-field surround: The cone surround, normally mediated by rod input through horizontal cells, is abolished by DOP, demonstrating the crucial role of horizontal cell feedback in this mechanism [].

- Prevention of background enhancement of flicker responses: DOP disrupts the normal interplay between rod and cone pathways, known as suppressive rod-cone interaction (SRCI), which usually enhances the response to flickering stimuli in the presence of background illumination [].

Q2: How does the stereochemistry of O-phospho-serine influence its interaction with Factor VIII?

A2: Research indicates that Factor VIII binding to cell membranes is mediated by a stereoselective recognition of O-phospho-L-serine, a component of phosphatidylserine []. O-phospho-D-serine, the stereoisomer, exhibits significantly weaker binding affinity. This is demonstrated by:

- Reduced inhibition of Factor VIII binding: O-phospho-D-serine is 5-fold less effective than O-phospho-L-serine at inhibiting Factor VIII binding to phosphatidylserine-containing membranes and platelet-derived microparticles [].

- Weaker binding to synthetic phosphatidyl-D-serine: Factor VIII binding to membranes containing synthetic phosphatidyl-D-serine is 5-fold weaker compared to membranes containing phosphatidyl-L-serine [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。